molecular formula C9H10BrNO2 B1283237 2-Bromo-4-methyl-nicotinic acid ethyl ester CAS No. 65996-17-0

2-Bromo-4-methyl-nicotinic acid ethyl ester

Cat. No.: B1283237
CAS No.: 65996-17-0
M. Wt: 244.08 g/mol
InChI Key: DACPMMXAXKJTNU-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-nicotinic acid ethyl ester is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position is replaced by a bromine atom, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

2-Bromo-4-methyl-nicotinic acid ethyl ester plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with nicotinic acid receptors, which are involved in various metabolic pathways. The nature of these interactions includes binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound can inhibit certain enzymes involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), thereby affecting cellular metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound can alter cellular metabolism by affecting the production of key metabolites such as ATP and NADH .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to nicotinic acid receptors and other proteins, leading to changes in their conformation and activity. This compound can also inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects such as enhanced metabolic activity and improved cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for the synthesis of NAD+. These interactions can affect metabolic flux and the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via nicotinic acid transporters and subsequently distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, as it may interact with different biomolecules in specific cellular regions .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methyl-nicotinic acid ethyl ester typically involves the bromination of 4-methyl-nicotinic acid followed by esterification. One common method is:

    Bromination: 4-Methyl-nicotinic acid is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position.

    Esterification: The resulting 2-bromo-4-methyl-nicotinic acid is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to complete the esterification process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for bromination and esterification can enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: The methyl group at the 4-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Substitution: 2-Amino-4-methyl-nicotinic acid ethyl ester, 2-Thio-4-methyl-nicotinic acid ethyl ester.

    Oxidation: 2-Bromo-4-carboxy-nicotinic acid ethyl ester.

    Reduction: 2-Bromo-4-methyl-nicotinic alcohol.

Scientific Research Applications

2-Bromo-4-methyl-nicotinic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Comparison with Similar Compounds

  • 2-Bromo-4-methyl-nicotinic acid
  • 4-Methyl-nicotinic acid ethyl ester
  • 2-Bromo-nicotinic acid ethyl ester

Comparison:

  • 2-Bromo-4-methyl-nicotinic acid: Lacks the ester group, making it less lipophilic and potentially less bioavailable.
  • 4-Methyl-nicotinic acid ethyl ester: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
  • 2-Bromo-nicotinic acid ethyl ester: Lacks the methyl group, which may affect its steric properties and reactivity.

2-Bromo-4-methyl-nicotinic acid ethyl ester stands out due to the presence of both the bromine atom and the ester group, which confer unique reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 2-bromo-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-6(2)4-5-11-8(7)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACPMMXAXKJTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555565
Record name Ethyl 2-bromo-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65996-17-0
Record name Ethyl 2-bromo-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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